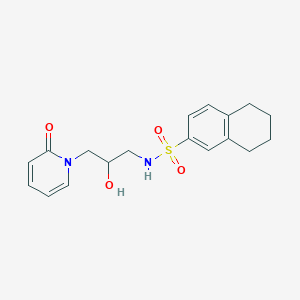
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic synthesis. Key steps include the formation of the sulfonamide and the oxopyridinyl moiety. The synthetic route might start with the sulfonation of naphthalene followed by the introduction of the hydroxyl and oxopyridinyl groups via substitution reactions under controlled conditions. Solvents such as dichloromethane or ethanol and catalysts like palladium on carbon may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely require optimization for scalability, involving large-scale reactors and continuous flow chemistry techniques to maintain consistency and purity. The use of automated synthesis and advanced purification methods like high-performance liquid chromatography (HPLC) ensures high yield and quality.
化学反応の分析
Types of Reactions It Undergoes
The compound undergoes several types of chemical reactions:
Oxidation and Reduction Reactions: : The hydroxyl group can be oxidized to form a carbonyl group, and the oxopyridinyl moiety can undergo reduction to yield a dihydropyridinyl structure.
Substitution Reactions: : The aromatic sulfonamide and pyridinyl groups facilitate nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Halides, nucleophiles like amines or thiols under controlled pH conditions.
Major Products Formed
The reactions typically yield derivatives with altered functional groups, such as carbonyl-containing products from oxidation or substituted sulfonamides from nucleophilic substitution.
科学的研究の応用
Chemistry
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is studied for its reactivity and potential as a synthetic intermediate for more complex molecules.
Biology and Medicine
In biological research, this compound is investigated for its potential as an enzyme inhibitor or pharmaceutical agent due to its structural similarity to biologically active molecules. It shows promise in targeting specific pathways in cancer or inflammation.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in organic synthesis.
作用機序
Molecular Targets and Pathways Involved
The compound's mechanism of action involves binding to specific enzymes or receptors. It can inhibit enzyme activity by mimicking the substrate or by binding to allosteric sites, thereby altering the enzyme's conformation and activity. The pathways targeted might include those involved in cell proliferation or signal transduction.
類似化合物との比較
Unique Characteristics
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its combination of functional groups, which offer versatility in reactions and binding potential in biological systems. Its multi-faceted reactivity distinguishes it from simpler sulfonamides or pyridinyl compounds.
Similar Compounds
Compounds with related structures include:
Naphthalene sulfonamides
Hydroxypyridinyl compounds
Substituted sulfonamides with varying alkyl or aryl groups
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-16(13-20-10-4-3-7-18(20)22)12-19-25(23,24)17-9-8-14-5-1-2-6-15(14)11-17/h3-4,7-11,16,19,21H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHSLQPUAMRLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














